Palatinose - 15132-06-6

Palatinose

Catalog Number: EVT-3571431
CAS Number: 15132-06-6
Molecular Formula: C12H22O11
Molecular Weight: 342.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6-O-alpha-D-glucopyranosyl-beta-D-fructofuranose is a 6-O-alpha-D-glucopyranosyl-D-fructofuranose.
Source and Classification

Palatinose is primarily sourced from sucrose through enzymatic conversion. The enzyme responsible for this conversion is typically derived from specific bacteria that can hydrolyze sucrose to produce palatinose. It falls under the category of carbohydrates, specifically as a sugar alcohol, and is recognized for its low glycemic index compared to other sugars.

Synthesis Analysis

Methods of Synthesis

Palatinose can be synthesized through several methods:

  1. Enzymatic Conversion: The most common method involves the enzymatic conversion of sucrose using immobilized enzymes such as α-glucosyltransferase. This method allows for high yields and specificity in producing palatinose from sucrose.
  2. Microbial Fermentation: Certain microorganisms can naturally produce palatinose through fermentation processes. This method is less common but can be utilized for large-scale production.
  3. Chemical Synthesis: Although less favorable due to complexity and cost, chemical synthesis routes have been explored involving the selective glycosylation of glucose with fructose.

Technical Details

The enzymatic production typically involves packing bacterial granules containing the enzyme in a column and passing a concentrated sucrose solution through it at high velocity, allowing for efficient conversion to palatinose . This process can be optimized by adjusting parameters such as temperature, pH, and substrate concentration to maximize yield.

Molecular Structure Analysis

Structure

Palatinose has the molecular formula C₁₂H₂₂O₁₁ and a molar mass of 342.30 g/mol. Its structure features:

  • Two monosaccharides: glucose and fructose.
  • An α-1,6-glycosidic bond connecting the two sugars.

Data

The structural configuration allows for unique properties such as its slow metabolic rate and lower sweetness compared to sucrose. This makes it suitable for applications requiring gradual energy release.

Chemical Reactions Analysis

Reactions

Palatinose undergoes specific reactions in biological systems:

  1. Hydrolysis: In the presence of certain enzymes (e.g., invertase), palatinose can be hydrolyzed back into its constituent monosaccharides, though this occurs at a significantly slower rate than sucrose .
  2. Fermentation: Palatinose can be fermented by certain gut bacteria, leading to the production of short-chain fatty acids, which have beneficial effects on gut health.

Technical Details

Studies have shown that palatinose does not significantly stimulate the activity of sucrolytic enzymes in certain plant tissues, indicating its stability in various environments . This property contributes to its use in formulations aimed at prolonging energy availability without rapid spikes in blood sugar levels.

Mechanism of Action

Process

The mechanism by which palatinose exerts its effects primarily involves its digestion and absorption characteristics:

  • Slow Hydrolysis: Due to its unique glycosidic bond, palatinose is hydrolyzed more slowly than sucrose, leading to a gradual release of glucose into the bloodstream.
  • Sustained Energy Release: This slow release helps maintain stable blood sugar levels over extended periods, making it beneficial for athletes and individuals needing sustained energy without sharp fluctuations.

Data

Research indicates that following ingestion, palatinose leads to lower peaks of blood glucose compared to other sugars, making it an attractive alternative for those managing blood sugar levels .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Palatinose is typically found as a white crystalline powder.
  • Solubility: It is soluble in water but less so than sucrose.
  • Taste: It has a mildly sweet taste (approximately 50% sweetness compared to sucrose).

Chemical Properties

  • Stability: Palatinose exhibits high stability under various pH conditions but can degrade under extreme heat or prolonged storage.
  • Non-Cariogenic: It does not promote dental caries due to its resistance to fermentation by oral bacteria.

Relevant analyses show that palatinose maintains its integrity during processing, making it suitable for use in heat-treated products .

Applications

Scientific Uses

Palatinose has several applications across various fields:

  1. Nutritional Supplements: Used in sports nutrition products due to its ability to provide sustained energy without causing rapid insulin spikes.
  2. Food Industry: Incorporated into functional foods aimed at weight management and diabetes control because of its low glycemic index.
  3. Pharmaceuticals: Investigated for use in drug formulations where controlled release of active ingredients is desired.
  4. Research Studies: Utilized in studies examining carbohydrate metabolism and gut microbiota interactions due to its unique metabolic properties .

Properties

CAS Number

15132-06-6

Product Name

Palatinose

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

InChI

InChI=1S/C12H22O11/c13-1-4-6(15)8(17)9(18)11(22-4)21-2-5-7(16)10(19)12(20,3-14)23-5/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11+,12-/m1/s1

InChI Key

PVXPPJIGRGXGCY-IPFGBZKGSA-N

SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@](O2)(CO)O)O)O)O)O)O)O

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